Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro-
Description
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- (IUPAC name) is a partially hydrogenated polycyclic aromatic hydrocarbon (PAH) derived from its parent compound, benzo(j)aceanthrylene. The "tetrahydro" designation indicates the addition of four hydrogen atoms, reducing aromaticity in the cyclopenta-fused ring system. Key properties include:
- Molecular Formula: Likely C₂₀H₁₆ (assuming four hydrogens added to the parent C₂₀H₁₂ structure) .
- Physical State: Expected to be a crystalline solid based on analogs like cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- .
- Solubility: High solubility in organic solvents (e.g., benzene, hexane) but low aqueous solubility, typical of PAHs .
- Synthesis: Prepared via multi-step organic reactions, including cyclization and hydrogenation steps .
Properties
CAS No. |
3570-54-5 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
hexacyclo[10.8.2.02,11.03,8.015,22.018,21]docosa-1,3,5,7,9,11,15(22),16,18(21)-nonaene |
InChI |
InChI=1S/C22H16/c1-2-4-16-13(3-1)7-10-18-17-11-8-14-5-6-15-9-12-19(22(16)18)21(15)20(14)17/h1-7,10H,8-9,11-12H2 |
InChI Key |
JOSBVBHHXHTLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C=CC4=CC=CC=C4C3=C5CCC6=C5C2=C1C=C6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tetrahydro derivatives of polycyclic aromatic hydrocarbons like Benzo(j)cyclopent(fg)aceanthrylene typically involves multi-step reactions including ring hydrogenation, reduction, and selective functional group transformations to achieve the tetrahydro state on the cyclopenta ring.
Reduction and Dehydrogenation Routes
One documented approach to prepare the tetrahydro form involves the reduction of benz(j)aceanthrylene quinone derivatives followed by controlled dehydrogenation steps:
- Starting from benz(j)aceanthrylene-9,10-dione, reduction to the corresponding tetrahydro diol is performed.
- Subsequent diacetylation of the diol protects the hydroxyl groups.
- Dehydrogenation of the five-membered ring is then conducted, followed by base-catalyzed deacetylation to yield the tetrahydro compound.
This route was reported to give acceptable yields and avoids contamination with over-reduced byproducts, which was a problem in earlier direct reduction methods.
Detailed Reaction Conditions and Yields
Mechanistic Insights
The preparation involving reduction and deacetylation steps relies on selective hydrogenation of the cyclopenta ring without affecting the aromatic system. The diacetylation step stabilizes intermediate diols, preventing side reactions during dehydrogenation. Catalytic condensation methods leverage the acidity and pore structure of catalysts like H-MCM-22 to promote selective formation of tetrahydro rings via condensation of suitable precursors.
Research Results and Analytical Data
- The tetrahydro derivatives of benz(j)aceanthrylene have been characterized by NMR, UV/VIS, mass spectrometry, and infrared spectroscopy, confirming the structure and purity of the products.
- Biological activity studies indicate that metabolites of benz(j)aceanthrylene, including tetrahydro derivatives, show mutagenic activity in bacterial assays, highlighting the importance of precise synthetic access to these compounds for toxicological evaluation.
- The molecular weight of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- is approximately 280.4 g/mol, consistent with the addition of four hydrogen atoms to the parent compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs) :
Benzo(j)cyclopent(fg)aceanthrylene derivatives have been studied for their potential use in OLEDs due to their favorable electronic properties. A patent describes the incorporation of this compound into luminescent layers to enhance device performance through improved charge transport and light emission efficiency .
| Property | Value |
|---|---|
| Luminescence | High |
| Charge Mobility | Enhanced |
| Stability | Improved |
Environmental Science
Toxicological Studies :
Research has indicated that benzo(j)cyclopent(fg)aceanthrylene and its metabolites exhibit mutagenic properties. A study demonstrated that certain metabolites of this compound were active mutagens in Salmonella typhimurium, suggesting potential implications for environmental health and safety assessments related to PAH exposure .
Table of Mutagenicity Studies :
| Metabolite | Mutagenicity |
|---|---|
| Trans-9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene | Active without metabolic activation |
| 9,10-dihydrobenz[j]aceanthrylene 9,10-oxide | Marginal activity with metabolic activation |
| Anti-Diol epoxide | Mutagenic with metabolic activation |
Toxicology and Carcinogenicity
The compound has been classified among PAHs that are known to be toxicants. Studies have linked exposure to PAHs with various health risks, including cancer. The carcinogenic potential of benzo(j)cyclopent(fg)aceanthrylene has been explored in numerous studies focusing on its effects on different biological systems .
Case Study: Tumorigenicity in Animal Models
Research involving animal models has shown that exposure to certain PAHs results in tumor development. For instance, the tumorigenic effects of benzo[a]pyrene have been well-documented and serve as a comparative basis for understanding the risks associated with other PAHs like benzo(j)cyclopent(fg)aceanthrylene.
Chemical Synthesis and Material Science
Synthesis Pathways :
The synthesis of benzo(j)cyclopent(fg)aceanthrylene involves complex chemical processes that can yield various derivatives with distinct properties. This versatility makes it a subject of interest in material science for developing new polymers and composite materials .
Mechanism of Action
The mechanism of action of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the cyclopenta-fused PAH family, sharing structural motifs with:
Benz(j)aceanthrylene (B(j)A)
- Formula : C₂₀H₁₂ .
- Molecular Weight : 252.3 g/mol .
- Properties : Fully aromatic, high melting point (170–171°C), mutagenic in bacterial and mammalian cells .
Benz(e)aceanthrylene (B(e)A)
- Formula : C₂₀H₁₂.
- Mutagenicity : Exhibits higher mutagenic activity than benzo(a)pyrene (B(a)P) in Salmonella typhimurium assays .
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- Formula: C₁₄H₁₂ . Molecular Weight: 180.24 g/mol .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- | C₂₀H₁₆ (estimated) | ~268.3 (estimated) | Not reported | Organic solvents > Water |
| Benz(j)aceanthrylene | C₂₀H₁₂ | 252.3 | 170–171 | Low aqueous solubility |
| Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- | C₁₄H₁₂ | 180.24 | Not reported | Soluble in organic solvents |
Mutagenic and Toxicological Profiles
- Benz(j)aceanthrylene (B(j)A) :
- Benz(e)aceanthrylene (B(e)A) :
- However, dihydro analogs (e.g., 1,2-dihydro-B(j)A) retain mutagenicity .
Environmental and Analytical Relevance
- Environmental Presence : Benzo(j)aceanthrylene and its derivatives are rarely detected in environmental samples (e.g., e-cigarette aerosols) due to low concentrations or instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
